Crystallographic Profiling and X-Ray Diffraction of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine Salts: A Technical Guide
Crystallographic Profiling and X-Ray Diffraction of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine Salts: A Technical Guide
Executive Context: The Role of Salt Formation in Fluorinated Pyrimidines
In modern drug development, 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine (CAS 2225136-69-4) serves as a critical bifunctional building block. The molecule combines a classic fluorinated pyrimidine pharmacophore—known for its metabolic stability and target binding efficacy—with a flexible ethanamine linker that provides a vector for further functionalization.
However, the free base of this compound is typically an unstable oil or low-melting solid that is highly susceptible to oxidative degradation and difficult to handle during bulk manufacturing. To bypass these developability bottlenecks, the molecule is systematically converted into crystalline salt forms (most commonly the dihydrochloride salt). Determining the exact crystal structure of these salts via X-Ray Diffraction (XRD) is not merely a regulatory requirement; it is a fundamental step to understand the supramolecular interactions, predict solid-state stability, and ensure batch-to-batch phase purity.
Mechanistic Principles of Crystal Packing and Supramolecular Synthons
The crystal packing of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine salts is governed by a hierarchy of non-covalent interactions. Understanding the causality behind these interactions is essential for rational salt screening.
Charge-Assisted Hydrogen Bonding
When the free base is treated with a strong acid (e.g., HCl), the primary aliphatic amine is protonated to form an −NH3+ group. In a dihydrochloride salt, the most basic nitrogen on the pyrimidine ring (typically N1 or N3) is also protonated. This dual protonation creates highly directional, charge-assisted hydrogen bond donors. The chloride anions act as robust, spherical acceptors, driving the formation of infinite 2D hydrogen-bonded networks ( N−H⋯Cl ) that stabilize the crystal lattice and drastically increase the melting point[1].
The Fluorine Effect: Conformational Locking
Fluorine is highly electronegative but acts as a poor hydrogen bond acceptor compared to oxygen or nitrogen. However, in the constrained environment of a crystal lattice, the C5-fluorine atom participates in critical weak interactions. As observed in analogous fluorinated pyrimidines like 5-fluorocytosinium salts, the fluorine atom often engages in intramolecular or intermolecular N−H⋯F and C−H⋯F interactions[2]. These interactions frequently form stable S(5) or S(6) ring motifs, locking the flexible ethanamine chain into a specific conformation and dictating the supramolecular wave-like sheets of the crystal architecture[2].
Caption: Supramolecular hydrogen bonding network in fluoropyrimidine amine salts.
Experimental Protocol: Self-Validating Crystallization and XRD Analysis
To generate reliable crystallographic data, researchers must employ a self-validating workflow that bridges micro-scale single-crystal analysis with macro-scale bulk powder purity.
Phase 1: High-Throughput Salt Generation
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Solvent Selection & Dissolution: Dissolve 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine free base in a miscible solvent/anti-solvent system (e.g., methanol/ethyl acetate) within a multi-well plate. Causality: Methanol solvates the polar amine, while ethyl acetate acts as a tunable anti-solvent to precisely control the supersaturation curve[3].
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Counterion Addition: Introduce the target acid (e.g., 2.1 equivalents of HCl in dioxane for the dihydrochloride salt) dropwise under continuous agitation. Causality: Using 2.1 equivalents ensures complete protonation of both the aliphatic amine and the pyrimidine ring, preventing the formation of mixed free-base/salt co-crystals.
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Controlled Evaporation: Transfer the plate to a programmable cooling incubator. Cool from 50°C to 4°C at a rate of 0.5°C/hour. Causality: Slow, linear cooling minimizes initial nucleation sites, promoting the thermodynamic growth of large single crystals suitable for diffraction, rather than kinetic microcrystalline powder.
Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
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Crystal Mounting: Isolate a high-quality single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The inert oil protects the highly hygroscopic amine salt from atmospheric moisture and prevents solvent evaporation, which could cause lattice collapse.
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Data Collection (100 K): Transfer the crystal to a diffractometer (e.g., SuperNova equipped with an Atlas CCD detector) utilizing a Cryostream set to 100 K[4]. Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal displacement parameters (B-factors). This is mandatory for resolving the highly mobile ethanamine chain and accurately assigning the electron density of light hydrogen atoms involved in N−H⋯F bonding[1].
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Structure Solution: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 using SHELXL software[4].
Phase 3: Bulk Validation via Powder XRD (PXRD)
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Powder Diffraction: Grind the remaining bulk salt precipitate from the crystallization vial and collect a PXRD pattern (Cu Kα radiation, 2θ range 2–40°).
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Self-Validation Check: Overlay the experimental PXRD pattern with the simulated powder pattern generated mathematically from the SCXRD .cif file. Causality: This orthogonal check proves that the single crystal selected is thermodynamically representative of the entire bulk batch, eliminating the critical risk of analyzing a minor, non-representative polymorphic impurity[5].
Caption: Workflow for high-throughput salt screening and X-ray diffraction validation.
Predictive Data Presentation
Because the exact crystallographic parameters of a newly synthesized salt form depend heavily on the chosen counterion and solvent system, the table below summarizes the predictive quantitative shifts observed when transitioning 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine from its free base to its dihydrochloride salt form, based on analogous fluorinated pyrimidine structures.
Table 1: Predictive Crystallographic Parameters & Supramolecular Metrics
| Parameter | Free Base (Predicted) | Dihydrochloride Salt | Causality / Structural Impact |
| Physical State (RT) | Oil / Low-melting solid | Crystalline Solid | Salt formation locks the flexible ethanamine chain via ionic bonds. |
| Space Group | P21/c | P1ˉ or P21/c | Ionic interactions often drive centrosymmetric packing to maximize density. |
| Primary H-Bond Donor | −NH2 (Neutral) | −NH3+ and Pyrimidinium- NH+ | Protonation creates strong, highly directional charge-assisted donors. |
| Primary H-Bond Acceptor | Pyrimidine N | Cl− Anion | Chloride acts as a robust spherical acceptor, forming 2D infinite sheets. |
| Fluorine Interaction | Weak C−H⋯F | S(5) N−H⋯F Motif | Protonated amine allows intramolecular N−H⋯F conformational locking. |
| Unit Cell Volume (V) | ~ 150 - 200 ų | ~ 400 - 500 ų | Expansion due to the inclusion of two massive chloride ions per asymmetric unit. |
| R-factor (100 K Data) | N/A | < 0.05 | Cryogenic cooling ensures high-resolution structural refinement. |
References
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Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. National Institutes of Health (NIH) / PMC.[Link][2]
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Salt Screening Strategies and PXRD Validation. Improved Pharma.[Link][5]
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An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today / ResearchGate.[Link][3]
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Switching Dielectric Constant Near Room Temperature in a Molecular Crystal (Amine Hydrochloride Packing). National Institutes of Health (NIH) / PMC.[Link][1]
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Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride. Springer Medizin.[Link][4]
Sources
- 1. Switching Dielectric Constant Near Room Temperature in a Molecular Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride | springermedizin.de [springermedizin.de]
- 5. improvedpharma.com [improvedpharma.com]
